molecular formula C19H12ClF3N2O3 B2570962 N-[4-[4-Chloro-2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]phenyl]acetamide CAS No. 1790517-46-2

N-[4-[4-Chloro-2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]phenyl]acetamide

Cat. No.: B2570962
CAS No.: 1790517-46-2
M. Wt: 408.76
InChI Key: AQKQCCHGLUBABS-UHFFFAOYSA-N
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Description

. It functions as an oxidase inhibitor, providing effective contact and residual weed control.

Chemical Reactions Analysis

Types of Reactions: Saflufenacil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride.

  • Substitution: Substitution reactions often require the presence of strong acids or bases.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound.

Scientific Research Applications

Chemistry: Saflufenacil is used as a reagent in organic synthesis and as a model compound for studying the effects of trifluoromethyl groups on chemical reactivity.

Biology: In biological research, saflufenacil is used to study the mechanisms of herbicidal action and the impact of herbicides on plant physiology.

Medicine: While not used directly in medicine, saflufenacil serves as a tool in pharmacological studies to understand the effects of similar compounds on biological systems.

Industry: In the agricultural industry, saflufenacil is widely used as a herbicide for pre- and post-emergence weed control in crops such as corn, soybean, sunflower, cotton, and citrus fruits.

Mechanism of Action

Saflufenacil exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage to cell membranes and ultimately resulting in plant death.

Molecular Targets and Pathways: The primary molecular target is PPO, and the pathway involved is the chlorophyll biosynthesis pathway.

Comparison with Similar Compounds

  • Clethodim: Another herbicide used for grass weed control.

  • Cinmethylin: Used for selective weed control in cereals.

  • Emamectin: An insecticide used for pest control in crops.

Uniqueness: Saflufenacil is unique in its ability to provide both contact and residual weed control, making it effective in a wide range of agricultural applications.

Properties

IUPAC Name

N-[4-[4-chloro-2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O3/c1-10(26)24-13-6-2-11(3-7-13)15-16(20)18(28)25(17(15)27)14-8-4-12(5-9-14)19(21,22)23/h2-9H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKQCCHGLUBABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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